ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate
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Overview
Description
ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and an amino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-ethylphenylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar structure but lacks the ethyl group on the phenyl ring.
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Contains an ethoxy group instead of an ethyl group.
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate: Contains a methoxy group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate |
InChI |
InChI=1S/C14H16N2O2/c1-3-11-5-7-13(8-6-11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3 |
InChI Key |
JEJARQCJKLZBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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